- Synthesis, characterization, and structure-property investigation of conformationally rigid regioisomers of poly(p-phenylene ethynylene)sJournal of Polymer Science, 2016, 54(22), 3652-3662,
Cas no 89284-52-6 (1,4-Dibromo-2-iodobenzene)

1,4-Dibromo-2-iodobenzene structure
Nom du produit:1,4-Dibromo-2-iodobenzene
Numéro CAS:89284-52-6
Le MF:C6H3Br2I
Mégawatts:361.800492525101
MDL:MFCD07778993
CID:720931
PubChem ID:13406348
1,4-Dibromo-2-iodobenzene Propriétés chimiques et physiques
Nom et identifiant
-
- 1,4-Dibromo-2-iodobenzene
- 1,4-DI BROMO-2-IODO BEZENE
- Benzene,1,4-dibromo-2-iodo-
- 1,4-Dibrom-2-jod-benzol
- 1,4-dibromo-2-iodo-benzene
- 2,5-Dibromjodbenzol
- 2,5-Dibromoiodobenzene
- Benzene,1,4-dibromo-2-iodo
- Benzene, 1,4-dibromo-2-iodo-
- VLRYPRKTXDPVNN-UHFFFAOYSA-N
- 4746AC
- AS03564
- SY047879
- ST2408476
- D4906
- A20826
- Z2238508602
- 1,4-Dibromo-2-iodobenzene (ACI)
- 2-Iodo-1,4-dibromobenzene
-
- MDL: MFCD07778993
- Piscine à noyau: 1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
- La clé Inchi: VLRYPRKTXDPVNN-UHFFFAOYSA-N
- Sourire: BrC1C=C(I)C(Br)=CC=1
Propriétés calculées
- Qualité précise: 359.76500
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 0
- Complexité: 97.1
- Surface topologique des pôles: 0
Propriétés expérimentales
- Point de fusion: 39.0 to 43.0 deg-C
- Point d'ébullition: 180°C/25mmHg(lit.)
- Le PSA: 0.00000
- Le LogP: 3.81620
1,4-Dibromo-2-iodobenzene Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,4-Dibromo-2-iodobenzene Données douanières
- Code HS:2903999090
- Données douanières:
Code douanier chinois:
2903999090Résumé:
2903999090 autres dérivés halogénés aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2903999090 dérivés halogénés d'hydrocarbures aromatiques TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: aucun droit NPF: 5,5% droit général: 30,0%
1,4-Dibromo-2-iodobenzene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255614-5g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 5g |
$122 | 2022-05-27 | |
Chemenu | CM255614-100g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 100g |
$898 | 2022-05-27 | |
Enamine | EN300-247954-0.05g |
1,4-dibromo-2-iodobenzene |
89284-52-6 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
TRC | D422828-100mg |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 100mg |
$ 85.00 | 2022-10-31 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LG558-1g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 98% | 1g |
60.0CNY | 2021-08-04 | |
Alichem | A013032520-500mg |
2,5-Dibromoiodobenzene |
89284-52-6 | 97% | 500mg |
$831.30 | 2023-08-31 | |
Chemenu | CM255614-10g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 10g |
$204 | 2021-06-16 | |
Chemenu | CM255614-5g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 5g |
$122 | 2021-06-16 | |
AK Scientific | 4746AC-10g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 98% (GC) | 10g |
$206 | 2022-10-31 | |
Enamine | EN300-247954-0.25g |
1,4-dibromo-2-iodobenzene |
89284-52-6 | 95% | 0.25g |
$19.0 | 2024-06-19 |
1,4-Dibromo-2-iodobenzene Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C; 80 °C → rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; cooled; 40 min, cooled
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt
1.3 Reagents: Sodium sulfite ; rt
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt
1.3 Reagents: Sodium sulfite ; rt
Référence
- Synthesis and characterization of D-A structure mesogen jacketed polymers containing benzodithiophene in main chainsGaofenzi Cailiao Kexue Yu Gongcheng, 2021, 37(7), 27-34,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
Référence
- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenesJournal of the American Chemical Society, 2008, 130(2), 472-480,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 50 °C; 0 °C; 45 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled
1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled
Référence
- Controlling the Complexity and Interconversion Mechanisms in Self-Assembled [Fe2L3]4+ Helicates and [Fe4L6]8+ CagesAngewandte Chemie, 2022, 61(7),,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
Référence
- A porphyrin tetramer for a positive homotropic allosteric recognition system: efficient binding information transduction through butadiynyl axis rotationTetrahedron Letters, 2001, 42(42), 7435-7438,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran ; rt → -40 °C
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C
1.3 Reagents: Iodine ; 1 h, -40 °C
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C
1.3 Reagents: Iodine ; 1 h, -40 °C
Référence
- Deprotonative Generation and Trapping of Haloaryllithium in a Batch ReactorOrganic Letters, 2023, 25(17), 3013-3017,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 80 °C; 30 min, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt
Référence
- Palladium-catalyzed aryl amination- heck cyclization cascade: a one-flask approach to 3-substituted indolesAngewandte Chemie, 2008, 47(5), 888-890,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 40 min, -80 °C; -80 °C → -90 °C
1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C
1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C
Référence
- Regioselective generation of aryllithiums from substituted bromobenzenes XC6H4Br (X = 4-Br, 4-I, 4-CN, 2-CN)European Journal of Organic Chemistry, 2008, (10), 1797-1801,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; 15 min, 10 °C; 10 min, 10 °C; 1 h, 10 °C → rt
Référence
- Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene BanisterChemistry - A European Journal, 2021, 27(20), 6295-6307,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; rt → 10 °C; 5 - 10 °C; 20 min, 5 - 10 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C
Référence
- Synthesis and Optical Properties of Conjugated Polymers Containing Polyoxometalate Clusters as Side-Chain PendantsChemistry of Materials, 2005, 17(11), 2841-2851,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt
Référence
- Acetophenone and thiophene side-arm polyaryleneethynylene conjugated polymers for enrichment of electronic applicationsPolymer International, 2020, 69(4), 429-438,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt
Référence
- Functional phenylethynylene side arm poly(arylene ethynylene) conjugated polymers: optical and electrochemical behavior for enrichment of electronic applicationsNew Journal of Chemistry, 2018, 42(8), 5767-5773,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Urea Solvents: Water ; 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Urea Solvents: Water ; 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt
Référence
- Synthesis, Photophysics, and Electroluminescence of New Quinoxaline-Containing Poly(p-phenylenevinylene)sMacromolecules, 2004, 37(21), 867-7878,
1,4-Dibromo-2-iodobenzene Raw materials
1,4-Dibromo-2-iodobenzene Preparation Products
1,4-Dibromo-2-iodobenzene Littérature connexe
-
Dong Wang,Qingsen Guo,Hong Gao,Zhou Yang,Yan Xing,Hui Cao,Wanli He,Huihui Wang,Jianming Gu,Huiying Hu Polym. Chem. 2016 7 3714
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:89284-52-6)1,4-Dibromo-2-iodobenzene

Pureté:99%
Quantité:100g
Prix ($):244.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:89284-52-6)1,4-DIBROMO-2-IODOBENZENE

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête